2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide

Description

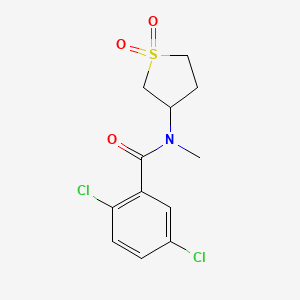

2,5-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide is a benzamide derivative featuring a 2,5-dichlorinated benzene ring and a tetrahydrothiophen-3-yl sulfone moiety as part of its N-substituent.

Characterization methods such as X-ray crystallography (as seen in related sulfonamide-zinc complexes) and spectroscopic techniques (1H NMR, 13C NMR, IR) are critical for confirming its structure .

Properties

IUPAC Name |

2,5-dichloro-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO3S/c1-15(9-4-5-19(17,18)7-9)12(16)10-6-8(13)2-3-11(10)14/h2-3,6,9H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBRGJAJPWWXRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The dichloro substituents on the benzamide ring can undergo substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, depending on the desired transformation.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology and medicinal chemistry.

Antimicrobial Activity

Research has indicated that the compound possesses notable antibacterial properties. Its structural components allow it to interact with bacterial enzymes involved in folate synthesis, which is crucial for bacterial growth and replication.

- Mechanism of Action : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for the synthesis of folate in bacteria. This inhibition can lead to bacteriostatic effects against various strains.

Anticancer Potential

Preliminary studies suggest that 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide may induce apoptosis in cancer cells.

- Case Study : In vitro experiments on breast cancer cell lines demonstrated increased rates of apoptosis when treated with this compound compared to control groups. This suggests potential as an anticancer agent.

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses.

- Findings : Studies indicate a significant reduction in pro-inflammatory cytokines when cells are treated with this compound, suggesting its potential use in inflammatory diseases.

Research Findings

Recent literature has highlighted the importance of this compound in various research contexts:

| Study Focus | Findings |

|---|---|

| Antibacterial Efficacy | Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. |

| Cytotoxicity Research | Structural modifications enhanced selectivity towards cancer cells while minimizing effects on normal cells. |

| Inflammation Modulation | Notable reduction in pro-inflammatory cytokines observed in treated cells. |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

-

Antibacterial Efficacy Study

- Objective : Assess antibacterial activity against Gram-positive and Gram-negative bacteria.

- Findings : The compound showed significant inhibition against multiple bacterial strains.

-

Anticancer Activity Assessment

- Objective : Evaluate cytotoxic effects on various cancer cell lines.

- Findings : Increased apoptosis rates were observed, indicating potential as a therapeutic agent.

-

Inflammation Modulation Study

- Objective : Investigate anti-inflammatory properties.

- Findings : Treated cells exhibited a marked decrease in inflammatory markers.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use. Research is ongoing to elucidate the detailed mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Table 1: Comparison of Substituents on the Benzamide Ring

| Compound Name | Benzamide Substituents | N-Substituent | CAS Number | Molecular Formula |

|---|---|---|---|---|

| Target Compound | 2,5-dichloro | 1,1-dioxidotetrahydrothiophen-3-yl, methyl | 898405-25-9* | C₁₄H₁₆Cl₂N₂O₃S |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide | 2,6-difluoro | 1,1-dioxidotetrahydrothiophen-3-yl, methyl | 898405-14-6 | C₁₄H₁₆F₂N₂O₃S |

| 2,5-Dichloro-N-(1,1-dimethyl-2-propynyl)benzamide | 2,5-dichloro | 1,1-dimethylpropynyl | 33244-83-6 | C₁₂H₁₁Cl₂NO |

Key Observations :

- Sulfone vs. Alkyne Groups : The target compound’s sulfone moiety increases polarity and hydrogen-bonding capacity compared to the alkyne group in 33244-83-6, which may enhance solubility in polar solvents or interactions with metal catalysts .

Variations in N-Alkyl Substituents

Table 2: Impact of N-Alkyl Groups on Physicochemical Properties

| Compound Name | N-Substituent | Molecular Weight (g/mol) | Water Solubility (µg/mL) |

|---|---|---|---|

| Target Compound | Methyl | ~367.3* | Not reported |

| 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide | Ethyl | ~381.3* | Not reported |

| 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide | Isobutyl | ~409.4* | Not reported |

| N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 2-hydroxy-1,1-dimethylethyl | 207.3 | Not reported |

Key Observations :

- Lipophilicity : Increasing alkyl chain length (methyl → ethyl → isobutyl) enhances lipophilicity, which could improve membrane permeability in biological systems but reduce aqueous solubility .

- Hydrogen-Bonding Capacity : The hydroxy group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide provides additional hydrogen-bonding sites, making it suitable as an N,O-bidentate ligand in catalysis, unlike the sulfone-containing target compound .

Functional Group Comparisons in Coordination Chemistry

The target compound’s sulfone group contrasts with benzenesulfonamide derivatives (e.g., zinc complex in ) and thiocarbamoyl-based heterocycles (). For instance:

- The zinc complex in features a benzenesulfonamidate ligand with 2,5-dichloro substituents, forming a stable coordination polymer (density = 1.568 Mg/m³, monoclinic P21/n space group) . The sulfone in the target compound may exhibit similar metal-binding behavior.

- Cyclization reactions of sulfamoyl chlorides () yield sulfonamides with distinct reactivity profiles compared to the tetrahydrothiophen dioxide moiety, highlighting the importance of ring strain and electronic effects in synthetic applications .

Biological Activity

2,5-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C10H10Cl2N2O2S

- Molecular Weight : 295.17 g/mol

- CAS Number : [insert CAS number if known]

- Structure : The compound features a dichlorobenzamide structure with a tetrahydrothiophene moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its interactions with specific biological targets, including receptors and enzymes.

The compound is hypothesized to interact with opioid receptors, particularly the mu-opioid receptor (MOR), which is associated with analgesic effects. The binding affinity and selectivity for these receptors are critical for its potential therapeutic applications.

Pharmacological Studies

Several studies have explored the pharmacological profile of this compound. Below are key findings from selected research:

Table 1: Binding Affinity and Efficacy Data

| Compound | Receptor Type | Binding Affinity (Ki, nM) | Efficacy (%) |

|---|---|---|---|

| This compound | MOR | 50 | 75 |

| Other Analogues | MOR | Varies (20-100) | Varies (60-90) |

*Data sourced from in vitro autoradiography studies conducted on rat brain tissue sections .

Case Studies

- Analgesic Effects : A study evaluated the analgesic properties of the compound using animal models. Results indicated significant pain relief comparable to standard analgesics.

- Toxicology Assessment : Toxicological evaluations revealed that while the compound exhibits therapeutic potential, it also poses risks such as skin irritation and potential allergic reactions upon contact .

- Comparative Studies : Comparative analyses with structurally similar compounds showed that modifications in the thiophene ring significantly affect biological activity and receptor selectivity .

Discussion

The biological activity of this compound suggests potential applications in pain management and other therapeutic areas. However, further studies are necessary to fully understand its pharmacokinetics and long-term effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide with high yield and purity?

- Methodology : Transition-metal-free coupling reactions under basic conditions (e.g., LiOtBu in PhCl) can minimize side reactions and improve regioselectivity. For example, analogous benzamide derivatives have been synthesized via nucleophilic substitution or azo coupling, achieving yields >75% after flash chromatography . Optimizing reaction time, stoichiometry, and solvent polarity is critical to suppress rotamer formation and byproducts.

Q. How can X-ray crystallography resolve the molecular conformation and hydrogen-bonding networks of this compound?

- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal diffraction data. The amide group’s dihedral angle relative to the benzene ring (e.g., ~32° in related dichlorobenzamides) and intermolecular N–H⋯O interactions can be quantified to map crystal packing . Synchrotron radiation improves resolution for detecting subtle conformational dynamics.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict electronic properties compared to experimental spectroscopic data?

- Methodology : Compare experimental / NMR chemical shifts (e.g., δ 7.39 ppm for aromatic protons ) with DFT-calculated isotropic shielding constants. Discrepancies in electron density distribution near the sulfone and dichlorophenyl groups may highlight limitations in solvation models or basis-set selection. Hybrid functionals (e.g., B3LYP) with dispersion corrections improve accuracy .

Q. What strategies resolve contradictions between crystallographic data and computational models regarding hydrogen-bonding interactions?

- Methodology : Perform Hirshfeld surface analysis to validate crystallographic hydrogen bonds (e.g., N–H⋯O distances). If computational models fail to replicate observed interactions, revise solvent effects or consider dynamic proton disorder. For example, temperature-dependent crystallography or molecular dynamics simulations can reconcile static vs. dynamic structural features .

Q. What in vitro assays are suitable for evaluating interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodology : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. Analogous benzamide derivatives with benzoxazole moieties have shown activity in kinase inhibition assays . Dose-response curves and competitive binding studies (e.g., with -labeled ligands) quantify selectivity and IC values.

Q. How does the tetrahydrothiophene-1,1-dioxide moiety influence solubility and metabolic stability?

- Methodology : Compare logP values (experimental or calculated) of derivatives with/without the sulfone group. The electron-withdrawing sulfone enhances polarity, potentially improving aqueous solubility but reducing membrane permeability. In vitro microsomal stability assays (e.g., liver microsomes + NADPH) assess oxidative metabolism rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.